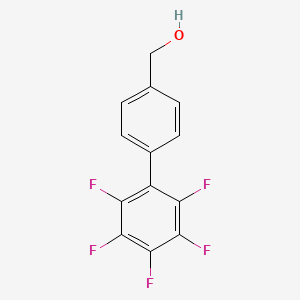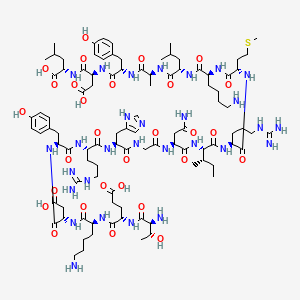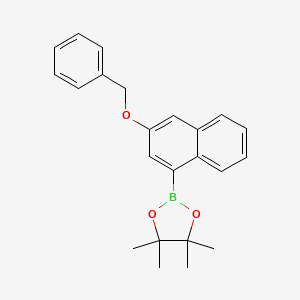
5-Ethyl-1h-indole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1h-indole-2-carbonyl chloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with an ethyl group at the 5-position and a carbonyl chloride group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The ethyl group can be introduced via alkylation reactions, and the carbonyl chloride group can be introduced using reagents like oxalyl chloride or thionyl chloride .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functional group modifications. The reaction conditions are optimized for high yield and purity, and the processes are scaled up using continuous flow reactors and other industrial equipment .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1h-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxalyl Chloride: Used for introducing the carbonyl chloride group.
Thionyl Chloride: Another reagent for introducing the carbonyl chloride group.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products
Amides: Formed by substitution with amines.
Esters: Formed by substitution with alcohols.
Thioesters: Formed by substitution with thiols.
Aplicaciones Científicas De Investigación
5-Ethyl-1h-indole-2-carbonyl chloride has various applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing biologically active compounds with potential anticancer, antiviral, and antimicrobial properties
Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: Used in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1h-indole-2-carbonyl chloride involves its interaction with biological targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . The indole core can interact with aromatic residues in proteins through π-π stacking interactions, influencing protein function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1h-indole-2-carbonyl chloride: Similar structure with a methyl group instead of an ethyl group.
5-Phenyl-1h-indole-2-carbonyl chloride: Similar structure with a phenyl group instead of an ethyl group.
5-Chloro-1h-indole-2-carbonyl chloride: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
5-Ethyl-1h-indole-2-carbonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more suitable for certain biological applications compared to its methyl or phenyl analogs .
Propiedades
Número CAS |
832699-10-2 |
|---|---|
Fórmula molecular |
C11H10ClNO |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
5-ethyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-2-7-3-4-9-8(5-7)6-10(13-9)11(12)14/h3-6,13H,2H2,1H3 |
Clave InChI |
RLKBFPGQFQJVDD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NC(=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


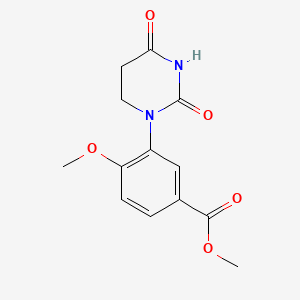
![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
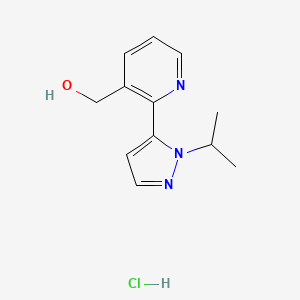

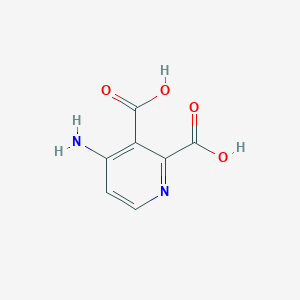
![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
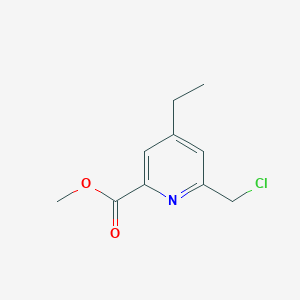
![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)
